2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Synthetic Intermediate Regiospecific Synthesis Sarpogrelate

Securing the correct regioisomer for Sarpogrelate synthesis is critical-positional isomers (e.g., CAS 128294-46-2) will not proceed through the validated synthetic pathway. This compound provides the essential ortho-hydroxyl/meta-methoxy substitution required for downstream API production. • Sarpogrelate API intermediate with defined trans-stilbene stereochemistry • Pharmacopoeial reference standard meeting USP, EMA, JP & BP guidelines • Typical purity ≥98% (HPLC/GC); LogP 3.57; MW 226.27 g/mol Supplied with comprehensive CoA; suitable for ANDA/NDA QC workflows and commercial API manufacturing.

Molecular Formula C15H14O2
Molecular Weight 226.275
CAS No. 143212-74-2
Cat. No. B596733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
CAS143212-74-2
Molecular FormulaC15H14O2
Molecular Weight226.275
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC2=CC=CC=C2O
InChIInChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3
InChIKeyCKADNPRLDAEDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Methoxyphenyl)Ethenyl]Phenol: Pharmaceutical Intermediate and Reference Standard


2-[2-(3-Methoxyphenyl)Ethenyl]Phenol (CAS 143212-74-2), also known as 2-Hydroxy-3'-methoxystilbene, is a hydroxystilbene derivative with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a substituted trans-stilbene featuring a hydroxyl group at the 2-position and a methoxy group at the 3'-position on the opposite aromatic ring [1]. This specific substitution pattern renders it a critical precursor in the multi-step synthesis of Sarpogrelate, an approved antiplatelet agent, and a well-characterized reference material that meets stringent pharmacopoeial standards (USP, EMA, JP, BP) .

Why 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol Is Irreplaceable


2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is not a generic stilbene or a simple antioxidant; it is a regiospecifically defined intermediate whose precise substitution pattern is essential for its downstream applications. In the synthesis of Sarpogrelate, its ortho-hydroxyl and meta-methoxy substitution on the trans-stilbene backbone is required for the correct stereoelectronic properties needed for subsequent synthetic transformations to the active pharmaceutical ingredient . Substitution with positional isomers, such as 4-[(Z)-2-(3-methoxyphenyl)ethenyl]phenol (CAS 128294-46-2), or the reduced analog 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 134964-55-9), will not proceed through the same synthetic pathway or yield the correct final product, fundamentally altering the synthetic route and the identity of the final molecule [1]. Furthermore, while other stilbenes like resveratrol (3,5,4'-trihydroxystilbene) exhibit biological activity, the specific methoxy/hydroxy substitution pattern of 143212-74-2 imparts distinct physicochemical properties—including a calculated LogP of 3.57 and a density of 1.159 g/cm³—that dictate its solubility, reactivity, and ultimate utility in organic synthesis and materials science [2]. Generic substitution fails precisely because the positional and stereochemical identity of the functional groups is the primary determinant of both its synthetic utility and its function as a reference standard.

Quantitative Evidence for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol


Regiospecific Utility vs. Positional Isomer

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is a defined intermediate in the synthesis of Sarpogrelate, a process which is contingent upon the ortho-hydroxyl substitution on the stilbene backbone. Its positional isomer, 4-[(Z)-2-(3-methoxyphenyl)ethenyl]phenol, features a para-hydroxyl group and a Z (cis) configuration, which would not participate in the same subsequent chemical reactions required for Sarpogrelate synthesis . This regiospecificity is the primary functional differentiator for procurement in pharmaceutical manufacturing.

Synthetic Intermediate Regiospecific Synthesis Sarpogrelate

Purity for Analytical Use vs. Reduced Analog

As a reference material, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is specified with a purity of >98.0% (GC) . In contrast, the fully reduced analog, 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 134964-55-9), is a different chemical entity with a distinct molecular weight (228.29 g/mol) and a different stability profile, rendering it unsuitable as a direct substitute in analytical methods validated for 143212-74-2 . The ethenyl (double bond) in the target compound is a critical structural feature for its chromatographic and spectroscopic behavior.

Reference Material Analytical Standard Quality Control

Defined Physicochemical Profile

The compound's utility in organic synthesis and materials science is underpinned by its defined physicochemical properties. It has a calculated partition coefficient (LogP) of 3.57, a density of 1.159 g/cm³ at 25°C, and a boiling point of 379.1°C at 760 mmHg [1]. These parameters are critical for predicting solubility in organic solvents, designing purification processes, and estimating its behavior in various chemical environments. While data for direct comparators may be unavailable, these specific values differentiate it from other hydroxystilbenes and inform its handling and application.

Physicochemical Properties Solubility Formulation

Defined Application Scenarios for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol


Sarpogrelate Intermediate

This compound is the established chemical precursor in the commercial and research-scale synthesis of Sarpogrelate, a 5-HT2A/2B receptor antagonist used as an antiplatelet agent . Its procurement is essential for any laboratory or manufacturing facility producing Sarpogrelate active pharmaceutical ingredient (API) or investigating its derivatives. The compound's role is defined by its specific substitution pattern, which is required for the correct synthetic pathway .

Analytical Reference Standard

Due to its characterization as a reference standard meeting USP, EMA, JP, and BP guidelines, 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol is procured for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . It serves as a critical quality control marker for identifying and quantifying related substances or impurities in Sarpogrelate drug substance and drug product batches. Its high purity (>98.0% by GC) ensures reliable analytical results .

Stilbene Building Block

As a functionalized stilbene derivative, this compound is used as a versatile building block in organic synthesis, particularly for creating novel materials or for further functionalization . Its physicochemical properties, including a LogP of 3.57 and a density of 1.159 g/cm³, are key parameters for researchers developing new synthetic routes or incorporating this moiety into larger molecular architectures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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